
5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole” is a complex organic molecule. It likely contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom . The methoxy group attached to the azetidine ring suggests the presence of an ether functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, azetidine derivatives can be synthesized through various methods. One such method involves the Aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .Scientific Research Applications
Antimicrobial Activity
A study on Schiff base ligands derived from thiadiazole compounds highlighted their synthesis and spectral characterization, revealing moderate antimicrobial activity against bacteria and fungi. The microbial growth inhibition of these compounds was compared with standard drugs, indicating their potential in antimicrobial applications (Vinusha et al., 2015). Furthermore, a series of 1,3,4-thiadiazoles synthesized via a solvent-free method showed significant antimicrobial activity against various microbial pathogens, suggesting their potential as antimicrobial drugs (Shehadi et al., 2022).
Anticancer Properties
Research on Schiff bases derived from 1,3,4-thiadiazole compounds investigated their biological activities, including DNA protective ability against oxidative damage and cytotoxicity on cancer cell lines. The study identified compounds with high DNA protective ability and significant cytotoxicity, offering insights into their potential use in chemotherapy (Gür et al., 2020). Another study focused on the synthesis of Schiff's bases containing thiadiazole and benzamide groups, evaluating their in vitro anticancer activity. The results highlighted several compounds with promising anticancer activity, which could inform further drug development processes (Tiwari et al., 2017).
Enzymatic Reactions
A detailed study on the phytotoxic structure of thiadiazolidine compounds and their enzymatic modification revealed the metabolic activation of peroxidizing thiadiazolidine compounds. The research showed how glutathione S-transferase (GST) and an esterase from Echinochloa utilis modified thiadiazolidine compounds, providing insights into herbicide selectivity among plant species (Senoo et al., 1996).
properties
IUPAC Name |
5-(3-methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-5-8-7(12-9-5)10-3-6(4-10)11-2/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQUWKOFBLROLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

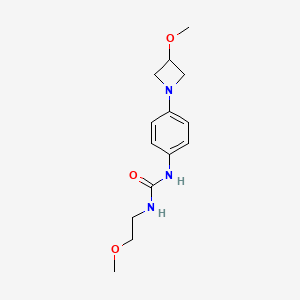
![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)
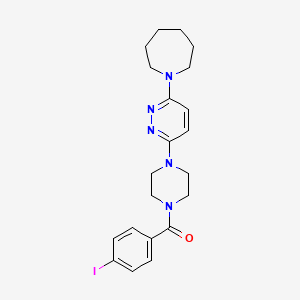
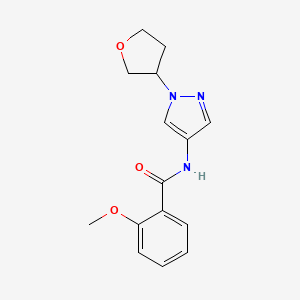
![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2398801.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)
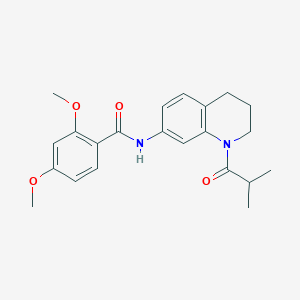
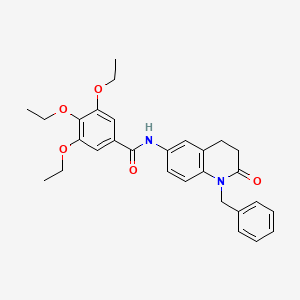
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)